
Copper;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper iodide, also known as cuprous iodide, is an inorganic compound with the chemical formula CuI. It consists of one copper atom (Cu) and one iodine atom (I). This compound is a white or slightly yellowish solid at room temperature, but it can turn brown upon exposure to light due to the liberation of iodine . Copper iodide is not readily soluble in water but can dissolve in solutions containing iodide ions or in concentrated halide solutions . It has a wide range of applications in various industries, including catalysis, medicine, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper iodide can be prepared in the laboratory by a straightforward reaction between copper and iodine:
Cu (s) + I2(s) → CuI (s)
This reaction is typically carried out in a solvent like toluene .
Industrial Production Methods
Industrial production of copper iodide often involves the reaction of copper sulfate with potassium iodide. The copper iodide precipitates out of the solution and can then be collected:
CuSO4(aq) + 2 KI (aq) → CuI (s) + I2(s) + K2SO4(aq)
This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Copper iodide undergoes various types of chemical reactions, including:
Oxidation: Copper iodide can be oxidized to copper (II) iodide and iodine.
Reduction: It can be reduced back to copper metal and iodine.
Substitution: Copper iodide can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Exposure to air or oxygen can oxidize copper iodide.
Reduction: Reducing agents like hydrogen gas can reduce copper iodide.
Substitution: Reactions with halide salts like potassium bromide can lead to the formation of copper bromide.
Major Products Formed
Oxidation: Copper (II) iodide and iodine.
Reduction: Copper metal and iodine.
Substitution: Copper halides such as copper bromide.
Scientific Research Applications
Copper iodide has numerous applications in scientific research:
Mechanism of Action
The mechanism by which copper iodide exerts its effects varies depending on its application:
Catalysis: Copper iodide acts as a catalyst by facilitating electron transfer processes in organic reactions.
Antimicrobial Activity: Copper iodide nanoparticles interact with microbial cell membranes, leading to cell damage and death.
Photovoltaic Devices: In dye-sensitized solar cells, copper iodide functions as a hole transport material, facilitating the movement of charge carriers.
Comparison with Similar Compounds
Copper iodide can be compared with other copper halides such as copper chloride, copper bromide, and copper fluoride:
Copper Chloride (CuCl): Similar to copper iodide, copper chloride is used in organic synthesis and catalysis. it has different solubility properties and reactivity.
Copper Bromide (CuBr): Copper bromide is also used in catalysis and has similar structural properties to copper iodide but differs in its reactivity and applications.
Copper Fluoride (CuF): Copper fluoride is less commonly used compared to copper iodide and has distinct chemical properties and applications.
Copper iodide’s unique properties, such as its photophysical characteristics and catalytic efficiency, make it a valuable compound in various fields .
Properties
Molecular Formula |
CuI+ |
|---|---|
Molecular Weight |
190.45 g/mol |
IUPAC Name |
copper;iodide |
InChI |
InChI=1S/Cu.HI/h;1H/q+2;/p-1 |
InChI Key |
VYRQKCZJRLRBKT-UHFFFAOYSA-M |
Canonical SMILES |
[Cu+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




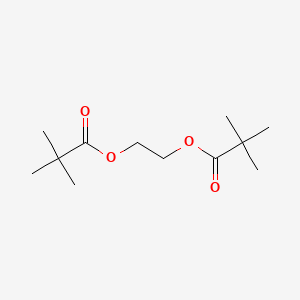
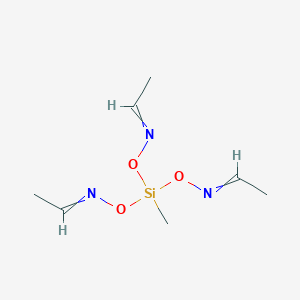

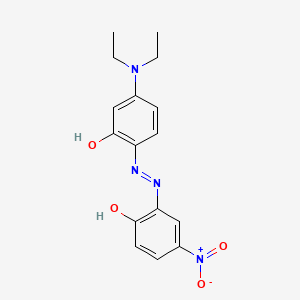
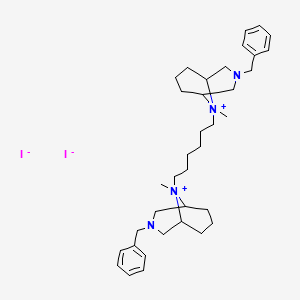

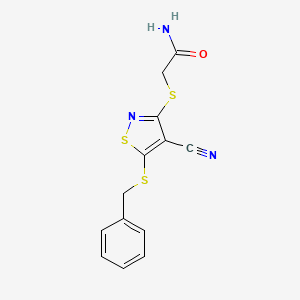

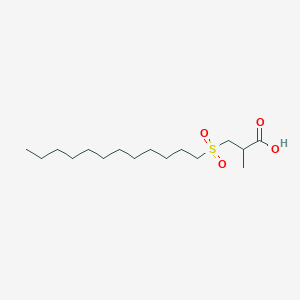
![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)
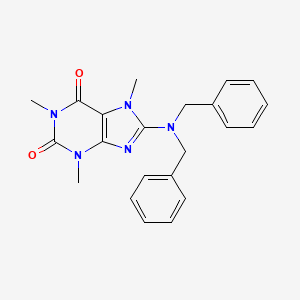
![Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)
